molecular formula C10H11N3O B8403312 (5-methyl-6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol

(5-methyl-6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol

Cat. No.: B8403312
M. Wt: 189.21 g/mol
InChI Key: FPNGNJMGPLQMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-methyl-6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(5-methyl-6-pyrazol-1-ylpyridin-3-yl)methanol

InChI

InChI=1S/C10H11N3O/c1-8-5-9(7-14)6-11-10(8)13-4-2-3-12-13/h2-6,14H,7H2,1H3

InChI Key

FPNGNJMGPLQMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-6-(1H-pyrazol-1-yl)nicotinic acid (2.20 g, 10.8 mmol, Step-2) in THF (50 mL) is added 1,1′-carbonyldiimidazole (2.63 g, 16.2 mmol). After stirring at rt for 14 hours, the mixture is cooled to 0° C., and a solution of sodium borohydride (2.05 g, 54.1 mmol) in cold water (15 mL) is slowly added. After stirring at 0° C. for 15 min, 2 M hydrochloric acid (25 mL) is added carefully. The resulting mixture is poured onto saturated aqueous sodium bicarbonate solution (200 mL), and the aqueous layer is extracted with EtOAc (200 mL). The separated organic layer is dried over sodium sulfate and concentrated in vacuo. The residue is purified by chromatography on silica gel eluting with n-hexane/EtOAc (4:1-2:1) to give 1.18 g (58% yield) of the title compound as a pale yellow oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
58%

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